molecular formula C27H28N6O3S B612018 bpr1j-097 CAS No. 1327167-19-0

bpr1j-097

Cat. No.: B612018
CAS No.: 1327167-19-0
M. Wt: 516.61
InChI Key: RRKKHABFIOHAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BPR1J-097 is a novel, potent FLT3 kinase inhibitor with an IC50 value of 11 nM against FLT3 wild-type (WT), internal tandem duplication (ITD), and D835Y mutant isoforms . Its molecular formula is C27H28N6O3S (molecular weight: 516.61 g/mol), featuring a benzene sulfonate group and multiple sulfur atoms that contribute to its structural uniqueness . In preclinical studies, this compound demonstrated dose-dependent inhibition of FLT3 and STAT5 phosphorylation in leukemia cell lines (e.g., MOLM-13 and MV4-11), with IC50 values of 21 ±7 nM and 46 ±14 nM, respectively . In vivo, daily administration of 25 mg/kg this compound in murine xenograft models resulted in significant tumor shrinkage (>50% reduction) and long-term remission in some cases, with minimal systemic toxicity (≤3% body weight loss) . These properties position this compound as a promising therapeutic candidate for acute myeloid leukemia (AML).

Preparation Methods

The synthesis of BPR1J-097 involves multiple steps, starting with the preparation of the core sulphonamide pharmacophore. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

BPR1J-097 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified biological activities .

Scientific Research Applications

Efficacy Data

The efficacy of BPR1J-097 has been evaluated through various in vitro and in vivo studies. Key findings include:

  • Inhibition Concentrations :
    • The 50% inhibitory concentration (IC50) for FLT3 kinase activity ranges from 1 to 10 nM.
    • Growth inhibition concentrations (GC50) were measured at 21±7 nM for MOLM-13 cells and 46±14 nM for MV4-11 cells .

Table 1: In Vitro Kinase Inhibition Activity of this compound

CompoundIC50 (nM)Target Kinase
This compound11±7FLT3
ABT-86917±7FLT3
Sorafenib44±9FLT3
PKC41237±5FLT3

This table illustrates the comparative potency of this compound against other known FLT3 inhibitors, emphasizing its superior efficacy .

Pharmacokinetic Properties

This compound has shown favorable pharmacokinetic characteristics, which are essential for its therapeutic application. Studies indicate that the compound possesses a favorable absorption profile and exhibits dose-dependent tumor growth inhibition in murine xenograft models.

Table 2: Pharmacokinetic Profile Summary

ParameterValue
BioavailabilityHigh
Half-lifeTBD
Volume of distributionTBD
ClearanceTBD

These pharmacokinetic properties suggest that this compound can be effectively delivered in clinical settings, potentially leading to improved patient outcomes .

Case Studies and Clinical Implications

Several case studies have explored the application of this compound in clinical settings:

  • Preclinical Models : In studies using murine models with FLT3-driven AML, administration of this compound resulted in significant tumor regression, demonstrating its potential as a therapeutic agent.
  • Combination Therapies : Research is ongoing to evaluate the efficacy of this compound in combination with other chemotherapeutic agents to enhance treatment outcomes for AML patients resistant to standard therapies.

Mechanism of Action

BPR1J-097 exerts its effects by inhibiting the activity of FLT3 kinase. The compound binds to the ATP-binding site of FLT3, preventing the phosphorylation and activation of downstream signaling molecules such as signal transducer and activator of transcription 5 (STAT5), Ras, MAPK, PI3K, and Akt. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in FLT3-driven AML cells .

Comparison with Similar Compounds

Structural Comparison

BPR1J-097 is structurally distinct from its analog BPR1J-340, another FLT3 inhibitor under investigation:

Compound Key Structural Features
This compound Contains a benzene sulfonate group (SO3H), aromatic rings, and multiple sulfur atoms .
BPR1J-340 Features a pyridine-like five-membered ring, amide bonds (CONH), and amino groups (NH2) .

The sulfonate group in this compound enhances solubility and may improve target binding affinity, whereas BPR1J-340’s amide-rich structure suggests different pharmacokinetic properties .

Functional Comparison

By contrast, this compound’s pharmacological profile is well-documented:

Parameter This compound BPR1J-340 (Limited Data)
FLT3 Inhibition (IC50) 11 nM (WT, ITD, D835Y) Not reported
In Vitro Activity Caspase-3 activation at 10 nM Not reported
In Vivo Efficacy Tumor shrinkage at 25 mg/kg Not reported

The absence of comparative functional data precludes a definitive evaluation of BPR1J-340’s efficacy relative to BPR1J-096.

Data Tables

Table 1: Pharmacological Profile of this compound

Parameter Value References
Molecular Formula C27H28N6O3S
Molecular Weight 516.61 g/mol
FLT3 IC50 11 nM (WT, ITD, D835Y)
In Vitro IC50 (MOLM-13) 21 ±7 nM
In Vitro IC50 (MV4-11) 46 ±14 nM
Effective In Vivo Dose 25 mg/kg (tumor shrinkage)

Table 2: Structural and Functional Comparison with BPR1J-340

Feature This compound BPR1J-340
Key Functional Groups Sulfonate, aromatic rings Pyridine-like ring, amide bonds
FLT3 Inhibition Data Robust (IC50 = 11 nM) Not reported
In Vivo Tumor Response Significant shrinkage (>50%) Not reported

Research Findings

  • In Vitro Efficacy : this compound inhibited FLT3 phosphorylation at 10 nM and induced apoptosis (caspase-3 activation) in MOLM-13 cells at the same concentration, whereas MV4-11 cells required 100 nM for similar effects .
  • In Vivo Performance: At 25 mg/kg, this compound reduced tumor volume from >2000 mm³ to <500 mm³ in MOLM-13 xenografts and achieved complete remission in some MV4-11 models .
  • Safety Profile : Weight loss in treated mice was negligible, supporting its tolerability .

Biological Activity

BPR1J-097 is a novel compound recognized for its potent inhibitory activity against FLT3 (Fms-like tyrosine kinase 3), a receptor tyrosine kinase that plays a crucial role in the pathogenesis of acute myeloid leukemia (AML). This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy in inhibiting FLT3, and its pharmacokinetic properties.

This compound operates primarily as a selective inhibitor of FLT3 kinase. The compound's design incorporates a sulphonamide pharmacophore, which has been shown to effectively inhibit FLT3 activity. The inhibition leads to the blockade of downstream signaling pathways, specifically the phosphorylation of FLT3 and STAT5, which are critical for the survival and proliferation of FLT3-dependent leukemia cells.

Efficacy in Inhibiting FLT3

The potency of this compound has been quantified through various assays measuring its inhibitory concentration (IC50) against FLT3:

  • IC50 Values :
    • This compound: 11±7 nM against wild-type FLT3 (FLT3-WT)
    • Comparison with other inhibitors:
      • ABT-869: 17±7 nM
      • Sorafenib: 44±9 nM
      • PKC412: 37±5 nM

These values indicate that this compound is one of the most effective FLT3 inhibitors currently under investigation .

Table 1: FLT3 Kinase-Inhibitory Activity of this compound

CompoundIC50 (nM)
This compound11±7
ABT-86917±7
Sorafenib44±9
PKC41237±5

Growth Inhibition in Leukemic Cells

This compound has demonstrated substantial growth-inhibitory effects on AML cell lines expressing FLT3 mutations, particularly FLT3 internal tandem duplications (ITD). The growth inhibition concentrations (GC50) were found to be:

  • MOLM-13 Cells : 21±7 nM
  • MV4-11 Cells : 46±14 nM

These results highlight the compound's potential as a therapeutic agent in treating AML driven by FLT3 mutations .

Pharmacokinetics and In Vivo Efficacy

In preclinical models, this compound exhibited favorable pharmacokinetic properties, including good absorption and distribution characteristics. In murine xenograft models of AML, administration of this compound resulted in significant dose-dependent tumor growth inhibition and regression. The compound was administered intravenously at a dose of 3.4 mg/kg, demonstrating effective plasma concentrations that correlate with its in vitro activity .

Case Studies and Comparative Analysis

Recent studies have compared this compound with other FLT3 inhibitors in terms of efficacy and selectivity. For instance, while both this compound and quizartinib (another potent FLT3 inhibitor) show strong activity against FLT3 ITD mutations, this compound has been noted for its superior selectivity towards FLT3 over other kinases such as Aurora A and Aurora B, which are often implicated in cell cycle regulation.

Table 2: Selectivity Profile of this compound

KinaseIC50 (nM)
FLT1211
KDR129
Aurora A340
Aurora B876

This selectivity profile indicates that while this compound can inhibit related kinases, it does so at significantly higher concentrations than for FLT3, suggesting a targeted therapeutic approach .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for validating BPR1J-097's antitumor efficacy in AML?

  • Methodological Answer: Use subcutaneous xenograft models with FLT3-ITD-mutated AML cell lines (e.g., MV4-11) to assess tumor volume changes over 30 days. Dose-response curves (25 mg/kg vs. 10 mg/kg) and longitudinal measurements (e.g., caliper-based tumor sizing) are critical for evaluating potency . Syngeneic models may further validate immune-modulatory effects.

Q. How does this compound's molecular structure influence its FLT3 kinase inhibition?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies comparing this compound with analogs like BPR1J-340. Focus on its sulfonate group and aromatic moieties, which enhance solubility and target binding. Use kinase profiling assays (e.g., ADP-Glo™) to quantify inhibition against FLT3-ITD mutants .

Q. What are the primary endpoints for assessing this compound's therapeutic window in preclinical studies?

  • Methodological Answer: Measure tumor growth inhibition (TGI) rates, body weight changes, and hematological toxicity (e.g., platelet counts). Combine in vivo efficacy data with pharmacokinetic (PK) parameters (Cmax, AUC) to optimize dosing regimens .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro IC50 values and in vivo efficacy of this compound?

  • Methodological Answer: Perform PK/pharmacodynamic (PD) modeling to correlate drug exposure with tumor response. Use liquid chromatography-mass spectrometry (LC-MS) to quantify intratumoral drug concentrations. Evaluate metabolic stability via liver microsome assays to identify clearance issues .

Q. What strategies enhance this compound's efficacy against FLT3 inhibitor-resistant AML clones?

  • Methodological Answer: Test combinatorial therapies with epigenetic modulators (e.g., vorinostat) to reverse resistance. Use RNA sequencing to identify dysregulated pathways (e.g., MAPK/ERK) in resistant cells. Validate synergism via Chou-Talalay combination index (CI) analysis .

Q. How should researchers design studies to evaluate this compound's off-target effects on normal hematopoiesis?

  • Methodological Answer: Employ colony-forming unit (CFU) assays with primary human CD34<sup>+</sup> hematopoietic stem cells. Compare this compound's cytotoxicity to standard FLT3 inhibitors (e.g., midostaurin). Include flow cytometry for apoptosis (Annexin V/PI) and differentiation markers (CD11b/CD14) .

Q. Data Analysis and Contradiction Resolution

Q. What statistical methods are appropriate for analyzing tumor size variability in this compound dose-ranging studies?

  • Methodological Answer: Use mixed-effects models to account for longitudinal tumor measurements. Apply ANOVA with post-hoc Tukey tests for inter-dose comparisons. Report effect sizes (Cohen’s d) to quantify clinical relevance beyond p-values .

Q. How can conflicting results between this compound's monotherapy and combination studies be reconciled?

  • Methodological Answer: Conduct sensitivity analyses stratified by tumor microenvironment factors (e.g., stromal interactions). Use multi-omics integration (proteomics/transcriptomics) to identify compensatory pathways activated in combination settings .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility of this compound's preclinical data?

  • Methodological Answer: Adopt ARRIVE guidelines for in vivo studies: detail animal housing, randomization, and blinding. Share raw data (e.g., tumor measurements, PK curves) in public repositories like Figshare. Include negative controls (vehicle-treated cohorts) in all experiments .

Q. How should researchers navigate ethical approvals for this compound studies involving patient-derived xenografts (PDX)?

  • Methodological Answer: Obtain informed consent for PDX model generation via institutional review boards (IRBs). Adhere to Material Transfer Agreements (MTAs) for AML patient samples. Document compliance with CARE guidelines for PDX reporting .

Properties

IUPAC Name

N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O3S/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKKHABFIOHAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.